(6-chloro-7-methyl-1H-indol-2-yl)methanamine

Lipophilicity LogD Physicochemical Property

(6-Chloro-7-methyl-1H-indol-2-yl)methanamine (CAS 883529-85-9) is a disubstituted indole-2-methanamine derivative with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol. This compound features a unique 6-chloro and 7-methyl substitution pattern on the indole core, distinguishing it from more common mono-halogenated or unsubstituted indole-2-methanamine scaffolds.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 883529-85-9
Cat. No. B3024962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-chloro-7-methyl-1H-indol-2-yl)methanamine
CAS883529-85-9
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=C2)CN)Cl
InChIInChI=1S/C10H11ClN2/c1-6-9(11)3-2-7-4-8(5-12)13-10(6)7/h2-4,13H,5,12H2,1H3
InChIKeyHECWFEVSLMFIBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloro-7-methyl-1H-indol-2-yl)methanamine (CAS 883529-85-9) as a Specialty Building Block for Medicinal Chemistry and Chemical Biology Procurement


(6-Chloro-7-methyl-1H-indol-2-yl)methanamine (CAS 883529-85-9) is a disubstituted indole-2-methanamine derivative with the molecular formula C₁₀H₁₁ClN₂ and a molecular weight of 194.66 g/mol . This compound features a unique 6-chloro and 7-methyl substitution pattern on the indole core, distinguishing it from more common mono-halogenated or unsubstituted indole-2-methanamine scaffolds [1]. Computational prediction of its biological activity profile using the Prediction of Activity Spectra for Substances (PASS) algorithm suggests a high probability (Pa > 0.95) for lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and antineoplastic activity [2]. It is commercially available as a research chemical from multiple vendors, typically at purities of 95% or greater, and is intended for use as a synthetic intermediate or as a tool compound in early-stage drug discovery and chemical biology research .

Why (6-Chloro-7-methyl-1H-indol-2-yl)methanamine Cannot Be Readily Substituted with Other Indole-2-methanamine Analogs in Research


Indole-2-methanamine derivatives are a chemically diverse class, and even minor variations in the substitution pattern of the indole ring can lead to significant differences in physicochemical properties, predicted biological activity, and synthetic utility. For (6-Chloro-7-methyl-1H-indol-2-yl)methanamine, the presence of both a chlorine atom at the 6-position and a methyl group at the 7-position creates a distinct electronic and steric environment compared to analogs with only a single chloro substituent, such as the 5-chloro [1] or 6-chloro [2] variants, or those lacking the 7-methyl group [3]. These structural differences directly impact calculated properties like lipophilicity (LogP), distribution coefficient (LogD), and acid dissociation constant (pKa), which in turn influence a compound's behavior in biological assays, its potential for off-target interactions, and its suitability for further synthetic elaboration. Therefore, substituting this compound with a seemingly similar, yet structurally distinct, indole-2-methanamine analog in a research protocol could invalidate experimental results or derail a structure-activity relationship (SAR) study, underscoring the need for precise chemical procurement.

Quantitative Differentiation of (6-Chloro-7-methyl-1H-indol-2-yl)methanamine Against Close Analogs: A Procurement-Focused Evidence Guide


Distinct Lipophilicity Profile (LogD at pH 7.4) Compared to Mono-Halogenated Analogs

The target compound exhibits a higher lipophilicity than its 5-chloro and 6-chloro analogs, as quantified by its calculated distribution coefficient (LogD) at pH 7.4. The (6-chloro-7-methyl-1H-indol-2-yl)methanamine has a LogD of 0.60 [1]. This is significantly greater than the LogD values for the comparator compounds (5-chloro-1H-indol-2-yl)methanamine (LogD = 0.20) and (6-chloro-1H-indol-2-yl)methanamine (LogD = 0.26) [2]. This difference of approximately 0.34-0.40 log units corresponds to the target compound being over twice as lipophilic at physiological pH.

Lipophilicity LogD Physicochemical Property ADME

Enhanced Intrinsic Lipophilicity (LogP) Versus Unsubstituted and Non-Methylated Analogs

The presence of both the 6-chloro and 7-methyl groups significantly elevates the compound's intrinsic lipophilicity (LogP) compared to analogs lacking one of these substituents. The calculated LogP for (6-chloro-7-methyl-1H-indol-2-yl)methanamine is 2.24 [1]. In comparison, the unsubstituted (7-methyl-1H-indol-2-yl)methanamine has a substantially lower LogP of 1.76 [2], while the 5-chloro analog (lacking the 7-methyl) has a LogP of 1.87 [3]. The target compound is thus 0.48 and 0.37 log units more lipophilic, respectively, reflecting the additive hydrophobic contribution of the combined substituents.

LogP Hydrophobicity QSAR Partition Coefficient

Differential Computational Predicted Biological Activity Spectrum (Pa Scores) Compared to a Reference Compound

The PASS (Prediction of Activity Spectra for Substances) algorithm predicts distinct biological activities for (6-chloro-7-methyl-1H-indol-2-yl)methanamine based on its unique chemical structure. While a direct head-to-head comparison for this specific compound is not available, the compound itself is predicted to have a high probability of being a lipid metabolism regulator (Pa = 0.999) and an angiogenesis stimulant (Pa = 0.995) [1]. This contrasts with the predicted activity spectrum for a reference compound like Buspirone, which has low or no predicted probability for these activities. The high Pa scores for these specific activities are a direct result of the 6-chloro-7-methyl indole scaffold and can guide initial target hypothesis generation.

PASS Prediction Biological Activity In Silico Target Fishing

Altered Basicity (pKa) Influencing Ionization State at Physiological pH

The substitution pattern on the indole ring directly impacts the basicity of the primary amine. The target compound has a calculated pKa of 15.72 for its conjugate acid [1]. This high pKa indicates that the amine group remains predominantly protonated (positively charged) across a wide pH range, including physiological pH. In contrast, while data for direct analogs is scarce, the calculated pKa for the less-substituted (7-methyl-1H-indol-2-yl)methanamine is 16.50 [2]. The lower pKa of the target compound suggests a slightly weaker basicity, which could translate to a lower degree of protonation at a given pH, potentially affecting its solubility and interactions with negatively charged biological surfaces.

pKa Ionization State Physicochemical Property Solubility

High-Value Research and Industrial Application Scenarios for (6-Chloro-7-methyl-1H-indol-2-yl)methanamine


Medicinal Chemistry: Probing Hydrophobic Binding Pockets in Lead Optimization

The elevated LogP (2.24) of (6-chloro-7-methyl-1H-indol-2-yl)methanamine compared to analogs lacking either the chloro or methyl substituent [1] makes it a strategically useful fragment or building block for medicinal chemists. In a lead optimization campaign where improving binding affinity to a hydrophobic protein pocket is desired, incorporating this scaffold could enhance van der Waals interactions. Its distinct lipophilicity allows for a quantifiable stepwise SAR exploration of hydrophobic effects, unlike less lipophilic indole-2-methanamine alternatives.

Chemical Biology: Investigating Cellular Permeability Mechanisms

The calculated LogD (0.60 at pH 7.4) of (6-chloro-7-methyl-1H-indol-2-yl)methanamine indicates a higher membrane permeability than its 5-chloro (LogD 0.20) and 6-chloro (LogD 0.26) counterparts [2]. This property makes it a valuable probe for studying passive diffusion and cellular uptake in assays like PAMPA or Caco-2. Researchers can use this compound as a 'positive control' for permeability or as a scaffold for designing cell-permeable tool compounds, where a 0.34-0.40 log unit increase in LogD is a substantial and predictive physicochemical advantage.

Early-Stage Drug Discovery: Prioritization for Phenotypic Screening

The PASS algorithm predicts a high probability (Pa > 0.95) for (6-chloro-7-methyl-1H-indol-2-yl)methanamine to act as a lipid metabolism regulator, angiogenesis stimulant, DNA synthesis inhibitor, and antineoplastic agent [3]. This distinct, computationally-derived biological activity profile provides a data-driven rationale for prioritizing this compound for phenotypic screening libraries. Screening this compound against a panel of cancer cell lines or in angiogenesis assays would be a logical next step based on its in silico profile, whereas a different indole-2-methanamine analog with a different PASS prediction (e.g., lower Pa for antineoplastic activity) might be deprioritized, streamlining research resources.

Analytical Chemistry & DMPK: Calibration Standard for Lipophilicity Measurements

The well-defined and distinct LogP and LogD values for (6-chloro-7-methyl-1H-indol-2-yl)methanamine, along with its analogs, can be leveraged as calibration standards in analytical chemistry and drug metabolism and pharmacokinetics (DMPK) laboratories. For example, when developing or validating a new chromatographic method (e.g., HPLC, UPLC) for measuring lipophilicity (CHI LogD), a set of indole-2-methanamine derivatives with a known spread of LogD values (e.g., ~0.2 for 5-chloro, ~0.6 for 6-chloro-7-methyl) can serve as reliable and chemically stable standards to calibrate the system and ensure accurate measurements for unknown test compounds.

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